3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a brominated indole moiety and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps. One common approach starts with the bromination of indole to form 6-bromoindole. This intermediate is then reacted with appropriate reagents to introduce the thiadiazole ring and the propanamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-bromo-1H-indol-3-yl)acrylic acid
- 6-bromoindole-3-carboxaldehyde
Uniqueness
Compared to similar compounds, 3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to the presence of both the brominated indole and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17BrN4O2S |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
3-(6-bromoindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H17BrN4O2S/c18-12-4-3-11-5-7-22(13(11)10-12)8-6-15(23)19-17-21-20-16(25-17)14-2-1-9-24-14/h3-5,7,10,14H,1-2,6,8-9H2,(H,19,21,23) |
InChI Key |
XYRRDKBJJXVBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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